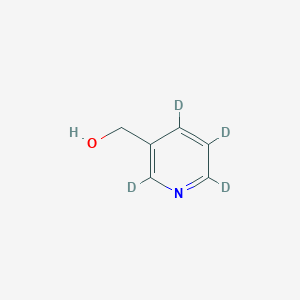

3-Pyridine-methanol-d4

Descripción general

Descripción

3-Pyridine-methanol-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H3D4NO, and it has a molecular weight of 113.15. This compound is often used in various scientific research applications due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridine-methanol-d4 typically involves the deuteration of 3-Pyridine-methanol. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the reaction of 3-Pyridine-methanol with deuterated water (D2O) in the presence of a catalyst can lead to the formation of this compound.

Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes use deuterated solvents and reagents to achieve high levels of deuterium incorporation. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Pyridine-methanol-d4 can undergo various chemical reactions, including:

Oxidation: This reaction can convert this compound to 3-Pyridine-carboxaldehyde-d4 using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to 3-Pyridine-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where deuterium atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: 3-Pyridine-carboxaldehyde-d4.

Reduction: 3-Pyridine-methanol.

Substitution: Substituted pyridine derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Catalytic Applications

3-Pyridine-methanol-d4 has been utilized in catalytic processes, particularly in the field of homogeneous catalysis. Its ability to act as a ligand in coordination chemistry enhances the catalytic activity of metal complexes.

Case Study: SABRE Hyperpolarization

One notable application is in the SABRE (Signal Amplification By Reversible Exchange) hyperpolarization technique. In a study, methanol-d4 was used to achieve hyperpolarization of exchangeable protons, significantly enhancing NMR signal intensity. The research demonstrated that introducing dynamic covalent bonds allowed for the reversible exchange necessary for effective hyperpolarization .

NMR Spectroscopy

The use of this compound in NMR spectroscopy is particularly significant due to its isotopic labeling capabilities. The deuterium substitution allows for clearer spectral analysis, reducing noise from hydrogen signals.

Table 1: NMR Characteristics of this compound

| Parameter | Value |

|---|---|

| Chemical Shift (δ) | Varied by environment |

| Solvent Used | Methanol-d4 |

| Temperature | 265 K |

| Hyperpolarization Method | SABRE |

The detailed characterization achieved through NMR has enabled researchers to study reaction intermediates and molecular interactions with high precision .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its role as a building block in the synthesis of complex organic molecules has been documented.

Case Study: Synthesis of Ethyl 2-[(4-Methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate

In a synthetic route involving the Hantzsch reaction, this compound was used as a solvent and reactant, leading to the formation of a solid solution suitable for X-ray analysis. The synthesis involved recrystallization from methanol-d4, demonstrating its utility in creating compounds with specific structural properties .

Electrochemical Applications

Recent research has explored the electrochemical utilization of methanol and methanol-d4 as C1 sources for synthesizing deuterated compounds. This approach highlights the potential of this compound in green chemistry and sustainable synthesis pathways without the need for harsh conditions or catalysts .

Mecanismo De Acción

The mechanism of action of 3-Pyridine-methanol-d4 is primarily related to its use as a deuterated compound in NMR spectroscopy. The presence of deuterium atoms allows for the precise measurement of chemical shifts and coupling constants, which are crucial for determining the structure and dynamics of molecules. In biological systems, deuterated compounds can provide insights into metabolic pathways and enzyme mechanisms by tracking the incorporation and movement of deuterium atoms .

Comparación Con Compuestos Similares

3-Pyridine-methanol: The non-deuterated version of 3-Pyridine-methanol-d4.

2-Pyridine-methanol: A positional isomer with the hydroxyl group at the second position.

4-Pyridine-methanol: Another positional isomer with the hydroxyl group at the fourth position.

3-Pyridine-carboxaldehyde: An oxidized form of 3-Pyridine-methanol.

Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium atoms result in less interference in NMR spectra, allowing for more accurate and detailed analysis compared to non-deuterated analogs .

Actividad Biológica

3-Pyridine-methanol-d4, a deuterated derivative of pyridine methanol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 113.13 g/mol. The deuterated form is noted for its isotopic labeling, which can enhance the study of metabolic pathways and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Certain pyridine derivatives have shown promise in inhibiting tumor growth through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Studies suggest that pyridine derivatives can exhibit antimicrobial effects against various pathogens, making them potential candidates for antibiotic development.

- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

The biological activity of this compound and its analogs can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.

- Interaction with Receptors : These compounds may interact with specific receptors in the body, influencing physiological responses.

- Modulation of Gene Expression : Some studies have indicated that pyridine derivatives can alter gene expression patterns, impacting cellular functions.

Antitumor Activity

A study published in Nature demonstrated that certain pyridine derivatives could inhibit the proliferation of cancer cells by targeting fibroblast growth factor receptors (FGFRs). The compound exhibited IC50 values indicating strong inhibitory effects on FGFR1–4, suggesting significant potential as an anticancer agent .

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

|---|---|---|---|---|

| 4h | 7 | 9 | 25 | 712 |

This table summarizes the inhibitory activity against various FGFR isoforms, highlighting the compound's potency.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it could inhibit bacterial growth at concentrations as low as 10 µg/mL .

Propiedades

IUPAC Name |

(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442959 | |

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258854-74-9 | |

| Record name | 3-Pyridine-methanol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.